molecular formula C25H19F4N3O2S2 B11075412 4-(2-fluorophenyl)-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(2-fluorophenyl)-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11075412
M. Wt: 533.6 g/mol
InChI Key: OFLGADRXBWDMJW-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethylbenzylsulfanyl group, and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.

    Introduction of the Trifluoromethylbenzylsulfanyl Group: This step involves the nucleophilic substitution of a trifluoromethylbenzyl halide with a thiol group to form the sulfanyl linkage.

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.

    Final Coupling Reaction: The final step involves coupling the previously synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2-fluorophenyl)-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties can be exploited in the design of new materials with specific electronic or optical properties.

    Chemical Research: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the trifluoromethylbenzylsulfanyl group contributes to its unique electronic properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H19F4N3O2S2

Molecular Weight

533.6 g/mol

IUPAC Name

4-(2-fluorophenyl)-1-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C25H19F4N3O2S2/c26-18-8-2-1-7-16(18)17-12-21(34)32(19-9-4-10-20(33)22(17)19)23-30-31-24(36-23)35-13-14-5-3-6-15(11-14)25(27,28)29/h1-3,5-8,11,17H,4,9-10,12-13H2

InChI Key

OFLGADRXBWDMJW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5F)C(=O)C1

Origin of Product

United States

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